molecular formula C12H11N5O3S B11049194 (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

(1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

Cat. No. B11049194
M. Wt: 305.31 g/mol
InChI Key: LIOJSDDZKFHIEH-JMJZKYOTSA-N
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Description

The compound (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[321]octan-4-one is a complex organic molecule featuring a unique bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a cycloaddition reaction involving an azide and a nitrile compound.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone or pyridinyl groups, potentially converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets could lead to the development of new therapeutics.

Medicine

Due to its structural complexity, the compound may exhibit pharmacological properties such as enzyme inhibition or receptor modulation, making it useful in medicinal chemistry research.

Industry

In the materials science industry, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: Similar structure but with an oxo group instead of a thioxo group.

    (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-amino-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: Similar structure with an amino group.

Uniqueness

The presence of the thioxo group in (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one distinguishes it from its analogs, potentially imparting unique chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

properties

Molecular Formula

C12H11N5O3S

Molecular Weight

305.31 g/mol

IUPAC Name

(1S,2S,5R)-2-(4-pyridin-3-yl-5-sulfanylidenetetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C12H11N5O3S/c18-9-4-8(10-6-19-11(9)20-10)17-12(21)16(14-15-17)7-2-1-3-13-5-7/h1-3,5,8,10-11H,4,6H2/t8-,10+,11+/m0/s1

InChI Key

LIOJSDDZKFHIEH-JMJZKYOTSA-N

Isomeric SMILES

C1[C@@H]([C@H]2CO[C@@H](C1=O)O2)N3C(=S)N(N=N3)C4=CN=CC=C4

Canonical SMILES

C1C(C2COC(C1=O)O2)N3C(=S)N(N=N3)C4=CN=CC=C4

Origin of Product

United States

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